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Cat. No.: B019689 Get Quote

An In-depth Technical Guide to 4'-Benzyloxy-2'-
hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals

Introduction
4'-Benzyloxy-2'-hydroxyacetophenone is a poly-functionalized aromatic ketone that serves

as a crucial intermediate in organic synthesis. Its structure, featuring a hydroxyl group, a

ketone, and a benzyl ether, provides multiple reaction sites, making it a versatile building block

for the synthesis of more complex molecules. It is particularly valuable in the pharmaceutical

and cosmetic industries. In medicinal chemistry, it is a key precursor for the synthesis of

flavonoids, chalcones, and other heterocyclic compounds that are investigated for a wide range

of biological activities. Its antioxidant properties also make it an ingredient of interest in

cosmetic formulations for skin protection. This guide provides a comprehensive overview of its

chemical and physical properties, spectral data, synthesis protocols, and its role as a synthetic

precursor.

Chemical Identity and Structure
The fundamental identifiers and structural representation of 4'-Benzyloxy-2'-
hydroxyacetophenone are summarized below.
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Identifier Value

IUPAC Name
1-(2-hydroxy-4-

phenylmethoxyphenyl)ethanone[1]

CAS Number 29682-12-0[1]

Molecular Formula C₁₅H₁₄O₃[1]

Molecular Weight 242.27 g/mol [1]

InChIKey AGQNLHOTLJFJCG-UHFFFAOYSA-N[1]

Canonical SMILES
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)

O

2D Structure

Physical Properties
The known physical properties of the compound are presented in a solid, crystalline form at

standard conditions.
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Property Value Source

Appearance
White to off-white amorphous

powder
Chem-Impex

Melting Point 100-107 °C Chem-Impex

Solubility

Soluble in polar organic

solvents like ethanol and

methanol. Poorly soluble in

nonpolar solvents and water.

Inferred from structure

Storage Store at 0-8 °C Chem-Impex

Spectral Data
Spectroscopic data is essential for the structural confirmation and purity assessment of 4'-
Benzyloxy-2'-hydroxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for this specific compound is not readily available in the

reviewed literature. The following are predicted values based on standard chemical shift

increments and analysis of its chemical structure. Actual experimental values may vary.

Table 4.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.5 Singlet (broad) 1H
2'-OH
(intramolecular H-
bond)

~7.70 Doublet 1H H-6'

~7.45 - 7.30 Multiplet 5H
Benzyl aromatic

protons

~6.55 Doublet of doublets 1H H-5'

~6.50 Doublet 1H H-3'

~5.10 Singlet 2H -OCH₂-Ph

| ~2.55 | Singlet | 3H | -C(O)CH₃ |

Table 4.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~202.5 C=O

~165.0 C-4'

~164.5 C-2'

~136.0 Benzyl C (quaternary)

~132.5 C-6'

~128.8 Benzyl C-H

~128.4 Benzyl C-H

~127.5 Benzyl C-H

~114.0 C-1'

~108.0 C-5'

~101.5 C-3'

~70.5 -OCH₂-Ph

| ~26.5 | -CH₃ |

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) data reveals key fragmentation patterns useful

for identification.

Table 4.3: Key Mass Spectrometry Fragments

m/z Relative Intensity Assignment

242 39.91% [M]⁺ (Molecular Ion)

91 99.99%
[C₇H₇]⁺ (Tropylium ion, benzyl

fragment) - Base Peak

| 65 | 8.10% | [C₅H₅]⁺ (Fragment from tropylium ion) |
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Experimental Protocols
Synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone
A common and efficient method for the synthesis of this compound is the selective O-alkylation

of 2,4-dihydroxyacetophenone with benzyl bromide. The 4'-hydroxyl group is more acidic and

sterically more accessible than the 2'-hydroxyl group (which is involved in intramolecular

hydrogen bonding with the acetyl group), allowing for regioselective benzylation at the 4'-

position.

Reaction Scheme: 2,4-Dihydroxyacetophenone + Benzyl Bromide --(K₂CO₃, Acetone)--> 4'-
Benzyloxy-2'-hydroxyacetophenone

Detailed Protocol:

To a 100 mL flask, add 2,4-dihydroxyacetophenone (4 mmol), potassium carbonate (8

mmol), and 40 mL of acetone.

Add benzyl bromide (4 mmol) to the suspension.

Stir the reaction mixture vigorously at 331 K (58 °C) for 3 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and filter to remove the inorganic

salts.

Evaporate the acetone solvent from the filtrate under reduced pressure to obtain the crude

product.

Purify the crude solid by recrystallization from methanol to yield single crystals of 4'-
Benzyloxy-2'-hydroxyacetophenone (Typical Yield: ~78%).[2]
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Reaction Setup
Reaction Work-up & Purification

Combine:
- 2,4-Dihydroxyacetophenone (4 mmol)

- K₂CO₃ (8 mmol)
- Acetone (40 mL)

Add Benzyl Bromide
(4 mmol)

In 100 mL flask Stir at 331 K (58 °C)
for 3 hours

Monitor by TLC
Cool and Filter

(Remove K₂CO₃)
Upon completion Evaporate Acetone

(Reduced Pressure)
Recrystallize

from Methanol
Final Product:

4'-Benzyloxy-2'-hydroxyacetophenone

Claisen-Schmidt Condensation

Further Synthesis

4'-Benzyloxy-2'-
hydroxyacetophenone

Substituted Chalcone
(Biologically Active Precursor)

Reacts with

Aromatic Aldehyde
(Ar-CHO)

Base Catalyst
(e.g., KOH, NaOH)

in Ethanol

Mediates

Flavonoids

Cyclization

Other Heterocycles

Various Reactions

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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